Cas no 26682-99-5 (Methyl 2-Amino-2-phenylacetate)

Methyl 2-Amino-2-phenylacetate structure
26682-99-5 structure
Product Name:Methyl 2-Amino-2-phenylacetate
N.o CAS:26682-99-5
MF:C9H11NO2
MW:165.189142465591
CID:260224
PubChem ID:117324
Update Time:2025-09-28

Methyl 2-Amino-2-phenylacetate Propriedades químicas e físicas

Nomes e Identificadores

    • Benzeneacetic acid, a-amino-, methyl ester
    • (S)-METHYL 2-AMINO-2-PHENYLACETATE
    • methyl (2S)-amino(phenyl)acetate
    • (?à)-Phenylglycine methyl ester
    • 2-Phenylglycine methylester
    • dl-a-Phenylglycine, methyl ester
    • DL-Phenylglycine methyl ester
    • Glycine,2-phenyl-, methyl ester (6CI,7CI,8CI)
    • Methyl 2-amino-2-phenylacetate
    • Methyl DL-a-phenylglycinate
    • Methyl phenylglycinate
    • MethylDL-phenylglycinate
    • Phenylglycine methyl ester
    • METHYL PHENYLGLYCINATE, DL-
    • HMS1410B02
    • Benzeneacetic acid, .alpha.-amino-, methyl ester
    • DL-methyl phenylglycinate
    • D-alpha-Phenylglycine methyl ester
    • 26682-99-5
    • methyl amino(phenyl)acetate hydrochloride
    • Methyl amino(phenyl)acetate
    • MFCD01026128
    • dl-.alpha.-Phenylglycine, methyl ester
    • METHYL PHENYLGLYCINATE, (+/-)-
    • AKOS005064352
    • methyl2-amino-2-phenylacetate
    • METHYL DL-.ALPHA.-PHENYLGLYCINATE
    • IDI1_007891
    • CHEMBL4634947
    • alpha-phenylglycine methyl ester
    • CBDivE_003088
    • Methyl phenylglycine
    • HY-W098280
    • UNII-1HXR2NAU0Z
    • CS-0150922
    • .ALPHA.-PHENYLGLYCINE METHYL ESTER [MI]
    • Glycine, 2-phenyl-, methyl ester
    • Benzeneacetic acid, alpha-amino-, methyl ester
    • SCHEMBL283419
    • AB89440
    • 1HXR2NAU0Z
    • Q27252441
    • (S)-a-Amino-benzeneacetic acid methyl ester
    • EN300-61109
    • Enamine_005656
    • METHYL DL-PHENYLGLYCINATE
    • DB-032224
    • benzeneacetic acid, alpha-amino-, methyl ester, hydrochloride
    • STK256724
    • ALBB-026088
    • Methyl 2-Amino-2-phenylacetate
    • MDL: MFCD01026128
    • Inchi: 1S/C9H11NO2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8H,10H2,1H3
    • Chave InChI: BHFLUDRTVIDDOR-UHFFFAOYSA-N
    • SMILES: O(C)C(C(C1C=CC=CC=1)N)=O

Propriedades Computadas

  • Massa Exacta: 165.078979
  • Massa monoisotópica: 165.078979
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 153
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 0.9
  • Superfície polar topológica: 52.3

Propriedades Experimentais

  • Densidade: 1.126
  • Ponto de ebulição: 238.9°Cat760mmHg
  • Ponto de Flash: 104.7°C
  • PSA: 52.32000
  • LogP: 1.55970

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